REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:9]=[C:10]([Br:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[O:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.O.C([O-])(O)=O.[Na+]>[Br:12][C:10]1[CH:11]=[C:2]([NH:1][CH:17]2[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)[C:3]([CH3:13])=[C:4]([CH:9]=1)[C:5]([O:7][CH3:8])=[O:6] |f:3.4,7.8|
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Name
|
|
Quantity
|
15.26 g
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Type
|
reactant
|
Smiles
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NC=1C(=C(C(=O)OC)C=C(C1)Br)C
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Name
|
|
Quantity
|
9.39 g
|
Type
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reactant
|
Smiles
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O1CCC(CC1)=O
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
21.47 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
39.8 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
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Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Type
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CUSTOM
|
Details
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The reaction was stirred overnight, at which time it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a yellow solution at room temperature under nitrogen
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Type
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WAIT
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Details
|
After 3 h
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Duration
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3 h
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with EtOAc (3×)
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Type
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STIRRING
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Details
|
The combined EtOAc layers were stirred with Na2SO4 and activated carbon darco for 30 min
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Duration
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30 min
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Type
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FILTRATION
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Details
|
filtered through a pad of SiO2 (2″×1″) and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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STIRRING
|
Details
|
The solids were stirred with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C(=O)OC)C1)C)NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46.9 mmol | |
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |